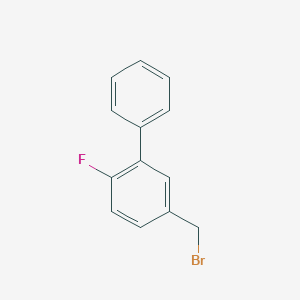
Undeca-1,3-dien-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undeca-1,3-dien-6-ol is an organic compound with the molecular formula C11H20O It is a type of alcohol with a conjugated diene system, which means it contains two double bonds separated by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undeca-1,3-dien-6-ol can be synthesized through several methods. One common approach involves the use of a Grignard reagent. For example, a suspension of magnesium in dry tetrahydrofuran is activated by adding iodine crystals. To this solution, 5-bromo-1-pentene is added dropwise, forming the Grignard reagent. This reagent is then reacted with ethyl formate to produce this compound .
Another method involves the use of cross-metathesis reactions. In this approach, undeca-1,10-dien-6-one is reacted with ethyl acrylate in the presence of a Hoveyda-Grubbs II catalyst to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Undeca-1,3-dien-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Undeca-1,3-dien-6-one or undeca-1,3-dien-6-al.
Reduction: Undecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Undeca-1,3-dien-6-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of undeca-1,3-dien-6-ol depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the conjugated diene system and the hydroxyl group. These functional groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved vary depending on the specific application or reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undeca-1,10-dien-6-ol: Similar in structure but with different positions of the double bonds.
Undeca-1,3,5,9-tetraene: Contains four double bonds, making it more reactive.
Undecanol: A saturated alcohol with no double bonds.
Uniqueness
Undeca-1,3-dien-6-ol is unique due to its conjugated diene system, which imparts specific reactivity and properties. This makes it valuable for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
82932-84-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
undeca-1,3-dien-6-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3,5,7,11-12H,1,4,6,8-10H2,2H3 |
InChI-Schlüssel |
ONUMTLZUIRMPBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC=CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
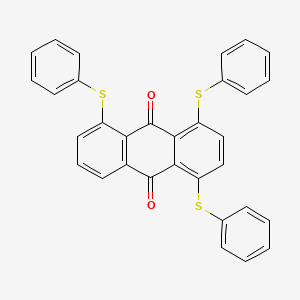
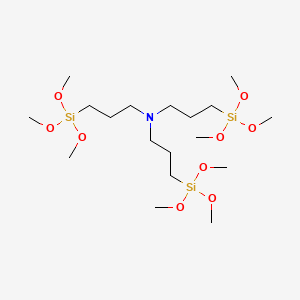
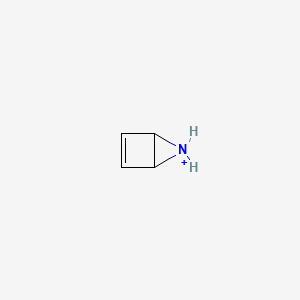
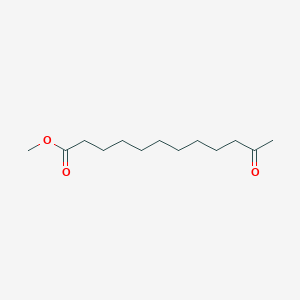
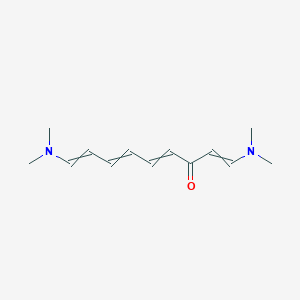



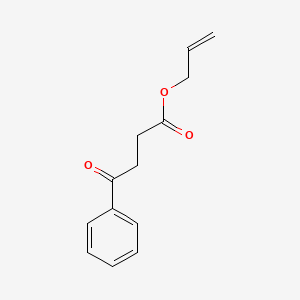

![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)
